

Introduction & Mechanism of Action

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Compound of Interest

Compound Name: AS2541019
CAS No.: 2098906-98-8
Cat. No.: B605611

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AS2541019 is a potent, highly selective, orally available inhibitor of the phosphatidylinositol-3-kinase p110

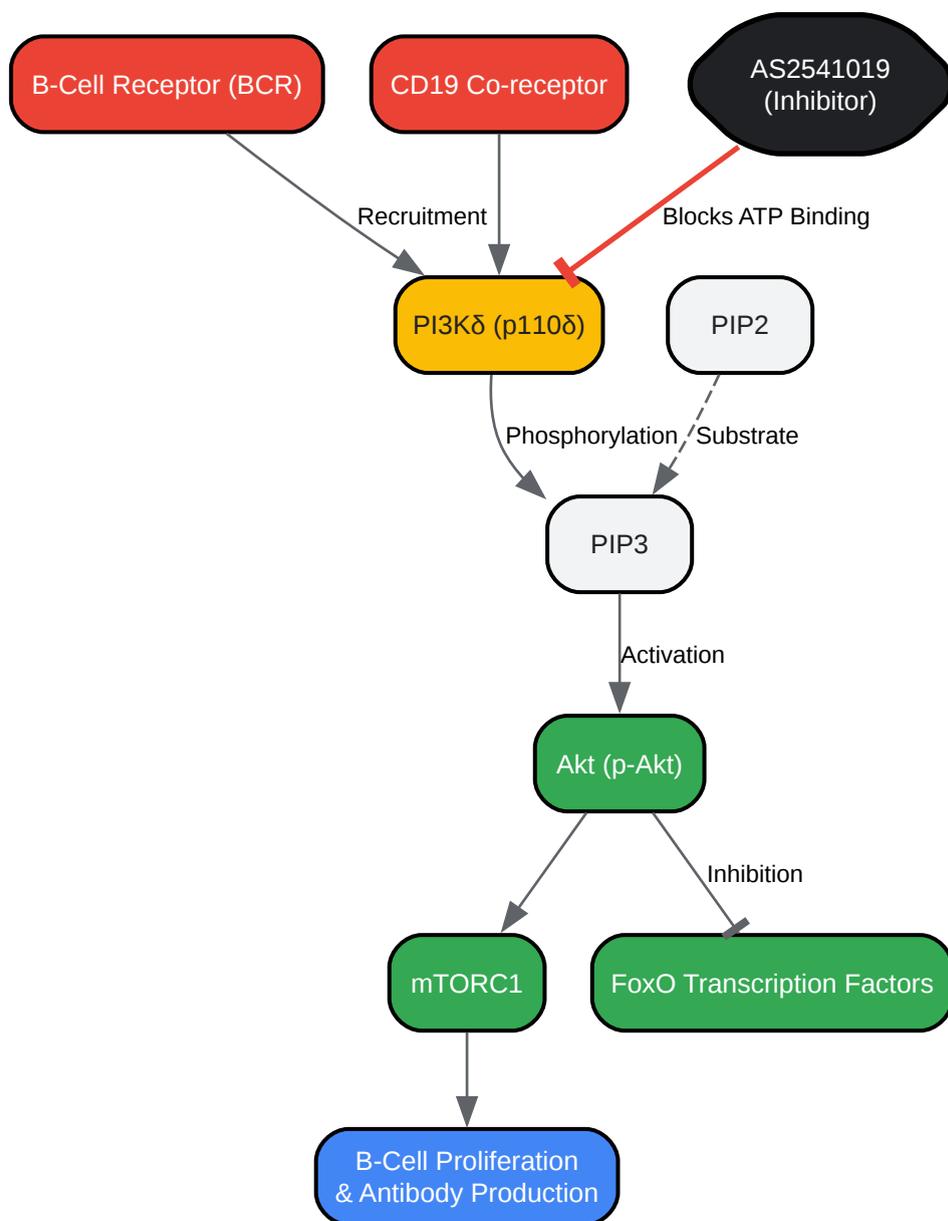
isoform (PI3K

).^[1]^[2] Unlike pan-PI3K inhibitors, **AS2541019** specifically targets the

isoform, which is predominantly expressed in leukocytes, particularly B-cells.

Therapeutic Rationale: Antibody-mediated rejection (AMR) remains a significant barrier in organ transplantation.^[3] While T-cell suppression is well-managed by calcineurin inhibitors (e.g., Tacrolimus), B-cell activation and donor-specific antibody (DSA) production are less effectively controlled. **AS2541019** disrupts the B-cell Receptor (BCR) signaling pathway, preventing the phosphorylation of Akt and subsequent B-cell proliferation and differentiation into plasma cells.

Signaling Pathway Diagram (BCR-PI3K Axis)



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Caption: **AS2541019** selectively inhibits PI3K

, blocking the conversion of PIP2 to PIP3 and downstream Akt signaling required for B-cell clonal expansion.

Formulation & Pharmacokinetics

Successful animal studies depend on correct formulation to ensure bioavailability. **AS2541019** is a small molecule with specific solubility requirements.

Standard Formulation Protocol:

- Vehicle: 0.5% Methylcellulose (MC) in distilled water.
- Preparation:
 - Weigh the required amount of **AS2541019** powder.
 - Add a small volume of 0.5% MC and triturate to form a smooth paste.
 - Gradually add the remaining volume of 0.5% MC while stirring to create a uniform suspension.
 - Storage: Prepare fresh daily or store at 4°C for <24 hours (verify stability with HPLC if storing longer).
- Route: Oral Gavage (PO).[\[4\]](#)[\[5\]](#)

Dosing Guidelines (Rat/Hamster):

Parameter	Recommended Range	Notes
Effective Dose (ED50)	0.3 – 3 mg/kg	Dose-dependent inhibition of antibody production.
High Dose	10 – 30 mg/kg	Used for maximal suppression in xenotransplant models.
Frequency	BID (Twice Daily)	Due to half-life; ensures sustained target coverage.
Combination	+ Tacrolimus / MMF	AS2541019 is often tested as an add-on to standard of care.

Protocol A: Target Engagement (Ex Vivo Validation)

Before initiating complex transplant models, validate that the compound is active in vivo by measuring B-cell responsiveness ex vivo.

Objective: Confirm inhibition of BCR-induced B-cell proliferation.

Step-by-Step Methodology:

- Dosing: Administer **AS2541019** (e.g., 3 mg/kg PO) or Vehicle to Lewis rats (n=3/group).
- Harvest: Euthanize animals at

(approx. 1-2 hours post-dose) and harvest the spleen.
- Isolation: Prepare single-cell suspensions of splenocytes. Lyse red blood cells.
- Stimulation:
 - Plate splenocytes (cells/well) in 96-well plates.
 - Add stimulation: Anti-IgM (10 g/mL) or LPS (10 g/mL).
 - Note: Do not add additional **AS2541019** to the media; rely on the drug present from in vivo dosing (ex vivo challenge). Alternatively, spike naive splenocytes with **AS2541019** (0.1 - 1000 nM) for IC50 determination.
- Readout:
 - Incubate for 72 hours.
 - Pulse with

H-thymidine for the last 18 hours or use CellTiter-Glo.
 - Success Criteria: >50% reduction in proliferation in **AS2541019**-treated animals compared to vehicle upon Anti-IgM stimulation.

Protocol B: Hamster-to-Rat Xenotransplantation Model

This is the "Gold Standard" model for testing **AS2541019** because rejection in this model is driven almost entirely by xenoreactive antibodies, making it a pure test of B-cell suppression.

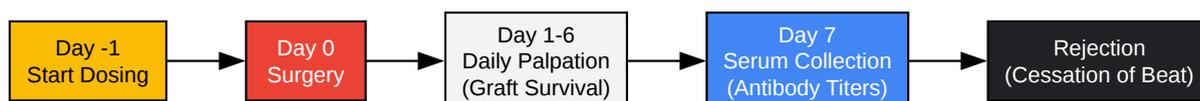
Experimental Design:

- Donor: Syrian Hamster (Heart).
- Recipient: Lewis Rat (Male, 8-10 weeks).
- Groups:
 - Vehicle Control.
 - **AS2541019** (10 mg/kg BID).
 - **AS2541019** + Tacrolimus (Combination).[3]

Surgical Workflow:

- Anesthesia: Isoflurane (2-3%).
- Donor Prep: Harvest hamster heart; perfuse with cold saline to arrest beating.
- Implantation: Heterotopic abdominal transplantation. Anastomose donor aorta to recipient abdominal aorta and donor pulmonary artery to recipient inferior vena cava.
- Post-Op: Palpate abdomen daily to check for graft heartbeat.

Dosing Schedule & Endpoints:



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Caption: Dosing typically begins 1 day prior to surgery to ensure steady-state inhibition of B-cells at the moment of antigen exposure.

Data Analysis:

- Graft Survival: Kaplan-Meier survival curves. (Vehicle typically rejects by Day 3-4; **AS2541019** should prolong to >7 days).
- Antibody Titers: Measure serum IgM and IgG against hamster erythrocytes using Flow Cytometry.
 - Result: **AS2541019** treated rats should show significantly lower IgM/IgG titers.

Protocol C: Rat Cardiac Allotransplantation (Chronic Rejection)

Used to study the prevention of de novo donor-specific antibodies (DSA) in a same-species but mismatched strain setting.

- Donor: ACI Rat.[3]
- Recipient: Lewis Rat.[3]
- Challenge: This combination has a strong MHC mismatch.
- Dosing:
 - Standard immunosuppression (low dose Tacrolimus) prevents acute cellular rejection but allows chronic antibody rejection.
 - Experimental Arm: Tacrolimus + **AS2541019**.[3]
- Endpoint: Measure DSA levels (IgG) at Day 14 and Day 28. Histology of the graft for C4d deposition (marker of antibody-mediated rejection).

References

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